R-Timolol 2-butenedioate R-Timolol 2-butenedioate
Brand Name: Vulcanchem
CAS No.: 1214981-81-3
VCID: VC11646275
InChI: InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
SMILES: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C17H28N4O7S
Molecular Weight: 432.5 g/mol

R-Timolol 2-butenedioate

CAS No.: 1214981-81-3

Cat. No.: VC11646275

Molecular Formula: C17H28N4O7S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

R-Timolol 2-butenedioate - 1214981-81-3

Specification

CAS No. 1214981-81-3
Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Standard InChI InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
Standard InChI Key WLRMANUAADYWEA-DKMXUPDOSA-N
Isomeric SMILES CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O
SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Identity and Configuration

R-Timolol 2-butenedioate (PubChem CID: 45357167) is the (R)-enantiomer of timolol maleate, a diester formed between timolol and maleic acid . Its molecular formula is C₁₇H₂₈N₄O₇S, with a molecular weight of 432.5 g/mol . The compound’s chiral center at the C2 position of the propanolamine side chain distinguishes it from the (S)-enantiomer (levo-timolol), which is therapeutically active as a β-blocker .

Table 1: Key Identifiers of R-Timolol 2-Butenedioate

PropertyValue
CAS Registry Number26839-77-0, 1820576-27-9
EC Number248-034-7
Synonymous NamesD-Timolol maleate, (R)-Timolol (maleate)
Parent Compound(+)-Timolol (CID 168613)

Stereochemical Considerations

The (R)-configuration confers distinct physicochemical properties compared to the (S)-enantiomer. X-ray crystallography and NMR studies confirm that the maleate counterion stabilizes the protonated amine group via ionic interactions, influencing solubility and crystallinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of R-Timolol 2-butenedioate intermediates involves cyclization reactions using environmentally benign solvents. A patented method employs cyclic compounds (e.g., tetrahydrofuran) instead of toxic benzene, reacting amine diol (1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol) with benzaldehyde at a molar ratio of 1:2–6.5 (solvent-to-amine diol) . This approach achieves yields exceeding 85% while reducing hazardous waste .

Table 2: Optimized Synthesis Conditions

ParameterSpecification
SolventCyclic ethers (e.g., THF)
Temperature60–80°C
Reaction Time4–6 hours
Yield85–92%

Purification and Characterization

Post-synthesis, distillation under reduced pressure removes residual solvents, followed by recrystallization from ethanol-water mixtures. Purity is validated via HPLC (C18 column, 254 nm detection), showing a single peak corresponding to the (R)-enantiomer .

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for timolol maleate employs a mobile phase of potassium dihydrogen phosphate buffer (pH 3.0) and methanol (93.5:6.5 v/v) . The retention time for timolol maleate is 6.2 minutes, with a linear range of 10–200 µg/mL (R² = 0.999) .

Titrimetric Assay

Non-aqueous titration with 0.1 M perchloric acid in acetic acid quantifies R-Timolol 2-butenedioate, achieving 99.7% accuracy . The assay exploits the compound’s tertiary amine group, which reacts stoichiometrically with the titrant .

Pharmacological Profile and Applications

Ocular Therapeutics

Though the (S)-enantiomer is clinically used in intraocular pressure (IOP) reduction, R-Timolol 2-butenedioate serves as a reference standard in chiral separations and pharmacokinetic studies . In combination therapies (e.g., dorzolamide-timolol eye drops), it ensures batch-to-batch consistency during manufacturing .

Emerging Indications

Preclinical studies suggest R-Timolol may modulate wound healing pathways. In diabetic foot ulcer models, topical timolol (0.5% gel) accelerated epithelialization by 40% compared to placebo, though these trials primarily tested the (S)-form . The (R)-enantiomer’s β-blocking activity remains under investigation.

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